[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine
Description
[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a substituted pyrazole derivative featuring a propylamine side chain. The pyrazole ring is substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position, while a methyl-propylamine moiety is attached at the 4-position. Its properties may be inferred from structurally related compounds, such as primary amines and fluorinated heterocycles .
Properties
Molecular Formula |
C9H17ClFN3 |
|---|---|
Molecular Weight |
221.70 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H16FN3.ClH/c1-3-5-11-6-8-7-12-13(4-2)9(8)10;/h7,11H,3-6H2,1-2H3;1H |
InChI Key |
FPEDFXQTGNWNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(N(N=C1)CC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as copper or palladium . Another approach involves the use of multicomponent reactions, where hydrazine, aldehydes, and alkynes react together to form the pyrazole ring .
Industrial Production Methods
Industrial production of pyrazole derivatives, including [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine, often employs continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Primary Amines
Propylamine (C₃H₉N) serves as a foundational comparator. and highlight key properties of primary amines:
- Ethylamine to Decylamine Series :
- Hydrogen Bonding vs. Dispersion : In shorter-chain amines (e.g., propylamine), hydrogen bonding (N–H···N) and methyl–methyl interactions dominate crystal packing. For longer chains (e.g., heptylamine), dispersion forces prevail .
- Melting Point Alternation : Even-membered amines (e.g., butylamine) exhibit stronger intermolecular interactions and higher melting points than odd-membered counterparts (e.g., pentylamine). This trend suggests that the propylamine chain in the target compound may influence its phase behavior .
| Compound | Chain Length | Dominant Interaction | Melting Point Trend |
|---|---|---|---|
| Ethylamine | C2 | H-bonding | Lower (184 K) |
| Propylamine | C3 | H-bonding + Methyl | Intermediate |
| Butylamine | C4 | Efficient packing | Higher (223 K) |
Fluorinated Heterocycles
The fluorine substituent on the pyrazole ring differentiates the target compound from non-fluorinated analogues. lists structurally complex fluorinated pyrazolo-pyrimidines (e.g., [1-(2-fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-amine derivatives). Key contrasts include:
- Steric Considerations : The ethyl group at the 1-position may introduce steric hindrance, reducing reactivity compared to methyl-substituted pyrazoles .
Hydrogen-Bonding Patterns
emphasizes hydrogen bonding’s role in molecular aggregation. The target compound’s propylamine group can act as a hydrogen-bond donor (N–H), while the pyrazole’s fluorine may serve as an acceptor. This dual functionality contrasts with simpler amines (e.g., propylamine), where only N–H···N interactions are prominent .
Research Findings and Challenges
- Crystallography: No direct data on the target compound’s crystal structure exists in the evidence.
- Metabolic Pathways: notes that propylamine groups participate in methionine metabolism via S-adenosylmethionine (SAM). While speculative, the target compound’s propylamine moiety could influence its metabolic stability or toxicity .
- Synthetic Limitations : highlights challenges in synthesizing propylamine derivatives in sufficient quantities for detailed characterization, a hurdle that may extend to the target compound .
Data Table: Comparative Properties of Key Analogues
Biological Activity
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and synthesized data.
Chemical Structure and Properties
The molecular structure of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine features a pyrazole ring substituted with an ethyl group and a fluorine atom, along with a propyl amine side chain. The molecular formula can be represented as CHFN, indicating the presence of carbon, hydrogen, fluorine, and nitrogen atoms. The unique structure contributes to its biological significance, often acting as a pharmacophore in various medicinal applications.
Research indicates that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound is believed to interact with specific enzymes involved in disease pathways, potentially inhibiting their activity and influencing cellular processes.
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent .
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, particularly in prostate cancer models .
Biological Activity Overview
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Potential for reducing inflammation |
Case Studies and Research Findings
- Antimicrobial Studies : A study evaluated the antibacterial activity of pyrazole derivatives, including [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent.
- Cancer Cell Proliferation : In vitro assays demonstrated that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine effectively inhibited the growth of prostate cancer cell lines. The compound's mechanism involved modulation of specific signaling pathways related to cell proliferation and apoptosis .
- Enzyme Interaction Studies : Investigations into the compound's interaction with key enzymes have revealed that it may inhibit phospholipase A2 activity, a pathway often implicated in inflammatory responses and cancer progression. This suggests that [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]propylamine could have broader therapeutic applications beyond its initial indications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
